N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, which is known for its biological activity, and is further modified with bromine, hydroxyl, and phenylethoxy groups, enhancing its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Hydroxyphenylmethylidene formation: This step involves the condensation of the brominated pyrazole with a hydroxybenzaldehyde derivative under reflux conditions in the presence of a catalyst like piperidine.
Phenylethoxy substitution: The final step involves the substitution reaction where the phenylethoxy group is introduced, often using a phenylethyl halide in the presence of a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group back to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. It may also intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a diketone structure.
Diketene: Used in the synthesis of various acetoacetate derivatives.
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its complex structure, which combines multiple functional groups, enhancing its reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H21BrN4O3 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21BrN4O3/c26-20-8-11-24(31)19(14-20)16-27-30-25(32)23-15-22(28-29-23)18-6-9-21(10-7-18)33-13-12-17-4-2-1-3-5-17/h1-11,14-16,31H,12-13H2,(H,28,29)(H,30,32)/b27-16+ |
InChI Key |
PSCVHPUZCBHGFE-JVWAILMASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
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